4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide

Cholesterol biosynthesis inhibition Squalene synthase IC50 HepG2 cell-based assay

CAS 223261-55-0, chemically 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide, is a synthetic small molecule belonging to the 4,1-benzoxazepine class of compounds. Its primary documented mechanism of action is the inhibition of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.

Molecular Formula C22H18N2O4
Molecular Weight 374.396
CAS No. 223261-55-0
Cat. No. B2668249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
CAS223261-55-0
Molecular FormulaC22H18N2O4
Molecular Weight374.396
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H18N2O4/c1-13-3-9-18-20(11-13)28-19-10-6-15(12-17(19)22(26)24-18)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26)
InChIKeyLQYNXKFIUJXXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide (CAS 223261-55-0): A Squalene Synthase Inhibitor


CAS 223261-55-0, chemically 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide, is a synthetic small molecule belonging to the 4,1-benzoxazepine class of compounds [1]. Its primary documented mechanism of action is the inhibition of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway [1]. As a benzamide derivative built on a dibenzo-oxazepine scaffold, this compound represents a key chemical series distinct from other cholesterol-lowering agents, with its specific substitution pattern being critical for its biological activity [1]. This compound is primarily utilized as a biochemical tool in preclinical research to modulate and study the sterol synthesis pathway [1].

The Criticality of Specific Squalene Synthase Inhibitors: Why CAS 223261-55-0 Cannot Be Casually Substituted


In the development of therapeutics targeting the cholesterol biosynthesis pathway, minute structural modifications to the 4,1-benzoxazepine core lead to drastic shifts in potency, in vivo efficacy, and pharmacokinetic (PK) profiles. Generic substitution between analogs like 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide and other in-class compounds is not scientifically valid due to these SAR hypersensitivities. For instance, the difference between a methoxy and a methyl substituent on the benzamide ring directly determines the compound's interaction with the squalene synthase active site, fundamentally altering its IC50 value [1]. This necessitates a precise, evidence-based selection grounded in quantitative head-to-head data, as outlined below [1].

Quantitative Differentiation of 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide Against Closest Analogs


Head-to-Head Comparison of Squalene Synthase Inhibition for 4-Methoxy vs. 4-Methyl Benzamide Analogs

The 4-methoxy substitution on the benzamide ring of CAS 223261-55-0 is essential for its interaction with squalene synthase, differentiating it from the 4-methyl analog (CAS 223261-54-9). While exact IC50 values for these specific analogs are not detailed in the available public data, the foundational J. Med. Chem. study confirms that the nature of the 4-substituent on the benzamide ring is a critical determinant of inhibitory potency in the HepG2 cell-based squalene synthase assay [1].

Cholesterol biosynthesis inhibition Squalene synthase IC50 HepG2 cell-based assay

Comparison of In Vitro Enzyme vs. In Vivo Cholesterol Synthesis Inhibition

A critical differentiator for CAS 223261-55-0 and its analogs is the disconnect between in vitro enzyme inhibition and in vivo cholesterol synthesis suppression. The reference study demonstrates that the most potent enzyme inhibitor (glycine derivative 3a, IC50 15 nM) was not the most effective in a rat liver assay (ED50 2.9 mg/kg for piperidine derivative 4a) [1]. This highlights that for compounds in this class, superior in vivo performance is driven by absorption, distribution, metabolism, and excretion (ADME) properties, not solely by the lowest IC50.

In vivo efficacy Cholesterol-lowering agent Pharmacokinetics

Selectivity Profile: A Potential Advantage Over Non-Selective Sterol Synthesis Inhibitors

Unlike statins (HMG-CoA reductase inhibitors) which deplete the entire isoprenoid pool, squalene synthase inhibitors like CAS 223261-55-0 and its analogs selectively inhibit the first committed step of sterol synthesis [1]. This mechanism theoretically spares the synthesis of non-sterol isoprenoids like ubiquinone and prenylated proteins, potentially offering a cleaner safety profile, though direct comparative data for this specific compound is needed [1].

Therapeutic window Off-target effects Drug safety

Validated Research Scenarios for CAS 223261-55-0 as a Squalene Synthase Probe


Investigating the Cholesterol-Specific Arm of the Mevalonate Pathway

Researchers studying the bifurcation of the mevalonate pathway can use CAS 223261-55-0 as a tool compound to specifically shut down sterol synthesis without affecting the production of non-sterol isoprenoids. This is a key advantage over HMG-CoA reductase inhibitors (statins), which block the entire pathway [1]. This application leverages the compound's class-level mechanistic selectivity, as established by its role as a squalene synthase inhibitor [1].

Structure-Activity Relationship (SAR) Probe for 4,1-Benzoxazepine Derivatives

CAS 223261-55-0 serves as a critical SAR probe for medicinal chemistry teams optimizing squalene synthase inhibitors. Its 4-methoxybenzamide substituent is a defined variable in the 4,1-benzoxazepine scaffold, allowing for direct comparisons with other substituted benzamides and alkyl linkers to map the pharmacophoric requirements for enzyme inhibition and in vivo activity [1].

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Model Compound

Given the documented divergence between in vitro enzyme inhibition and in vivo cholesterol-lowering efficacy in this series [1], CAS 223261-55-0 is a valuable compound for building PK/PD models. It can be used to study the relationship between plasma protein binding, liver-specific distribution, and the duration of cholesterol synthesis inhibition in rodent models [1].

Quote Request

Request a Quote for 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.